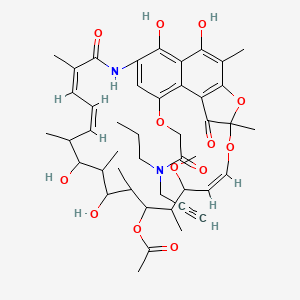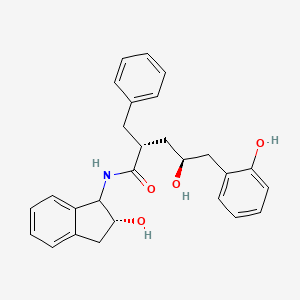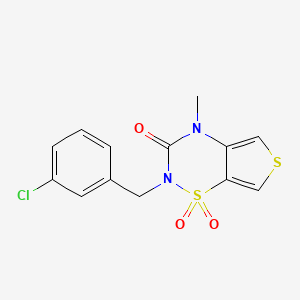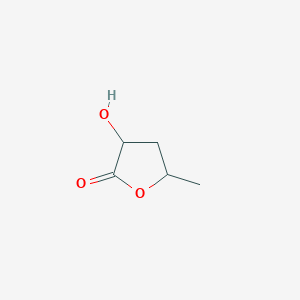
N'-((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)-N,N-diethyl-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-((2,3-Dihydro-2-éthyl-3-benzofuranyl)méthyl)-N,N-diéthyl-1,3-propanediamine est un composé organique synthétique doté d’une structure moléculaire complexe.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-((2,3-Dihydro-2-éthyl-3-benzofuranyl)méthyl)-N,N-diéthyl-1,3-propanediamine implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés comprennent :
Formation du cycle benzofurane : Cette étape implique la cyclisation d’un précurseur approprié pour former le cycle benzofurane.
Alkylation : Le cycle benzofurane est ensuite alkylé avec un agent alkylant approprié pour introduire le groupe éthyle.
Amination : Le benzofurane alkylé est ensuite mis à réagir avec une diamine, telle que la N,N-diéthyl-1,3-propanediamine, dans des conditions appropriées pour former le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse décrites ci-dessus afin d’obtenir des rendements et une pureté plus élevés. Cela peut inclure l’utilisation de catalyseurs, des conditions de réaction contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N’-((2,3-Dihydro-2-éthyl-3-benzofuranyl)méthyl)-N,N-diéthyl-1,3-propanediamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution où un ou plusieurs groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
N’-((2,3-Dihydro-2-éthyl-3-benzofuranyl)méthyl)-N,N-diéthyl-1,3-propanediamine présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans des études relatives à son activité biologique et ses interactions avec les biomolécules.
Industrie : Le composé peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
N’-((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)-N,N-diethyl-1,3-propanediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies related to its biological activity and interactions with biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme par lequel N’-((2,3-Dihydro-2-éthyl-3-benzofuranyl)méthyl)-N,N-diéthyl-1,3-propanediamine exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Ceux-ci peuvent inclure :
Liaison aux récepteurs : Le composé peut se lier à des récepteurs spécifiques dans les systèmes biologiques, déclenchant une cascade d’événements biochimiques.
Inhibition enzymatique : Il peut inhiber certaines enzymes, affectant les voies métaboliques.
Transduction du signal : Le composé peut influencer les voies de transduction du signal, conduisant à diverses réponses cellulaires.
Comparaison Avec Des Composés Similaires
N’-((2,3-Dihydro-2-éthyl-3-benzofuranyl)méthyl)-N,N-diéthyl-1,3-propanediamine peut être comparé à d’autres composés similaires, tels que :
N’-((2,3-Dihydro-2-méthyl-3-benzofuranyl)méthyl)-N,N-diéthyl-1,3-propanediamine : Ce composé possède un groupe méthyle au lieu d’un groupe éthyle.
N’-((2,3-Dihydro-2-éthyl-3-benzofuranyl)méthyl)-N,N-diméthyl-1,3-propanediamine : Ce composé possède des groupes diméthyle au lieu de groupes diéthyle.
La particularité de N’-((2,3-Dihydro-2-éthyl-3-benzofuranyl)méthyl)-N,N-diéthyl-1,3-propanediamine réside dans sa structure moléculaire spécifique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
94208-06-7 |
|---|---|
Formule moléculaire |
C18H30N2O |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
N',N'-diethyl-N-[(2-ethyl-2,3-dihydro-1-benzofuran-3-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C18H30N2O/c1-4-17-16(15-10-7-8-11-18(15)21-17)14-19-12-9-13-20(5-2)6-3/h7-8,10-11,16-17,19H,4-6,9,12-14H2,1-3H3 |
Clé InChI |
GYUUYTZOCAZVFH-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(C2=CC=CC=C2O1)CNCCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Benzimidazole, 5-(4,5-dihydro-1H-imidazol-2-yl)-2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furanyl]-](/img/structure/B12762489.png)
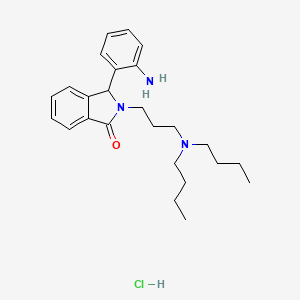

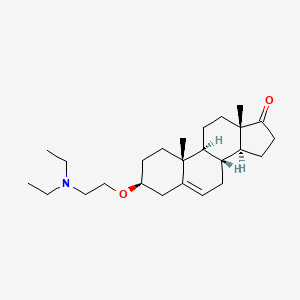
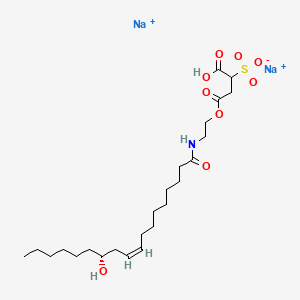
![methyl 8-(bromomethyl)-2-methyl-4-(pyrrolidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12762520.png)
![(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12762522.png)
